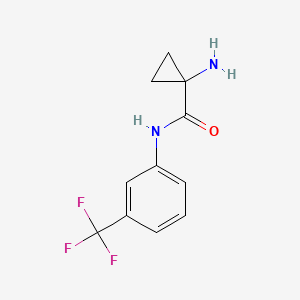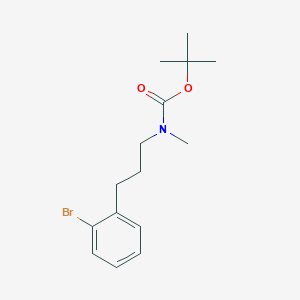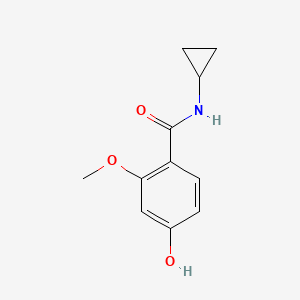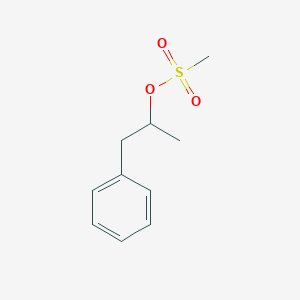
3-Chloro-2-(cyclopentylmethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(cyclopentylmethoxy)benzoic acid is an organic compound with the molecular formula C14H15ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with cyclopentylmethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(cyclopentylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Conditions typically involve anhydrous solvents and controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids, such as 3-amino-2-(cyclopentylmethoxy)benzoic acid.
Oxidation Reactions: Products include carboxylic acids and ketones, such as 3-chloro-2-(cyclopentylmethoxy)benzaldehyde.
Reduction Reactions: Products include alcohols and alkanes, such as 3-chloro-2-(cyclopentylmethoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(cyclopentylmethoxy)benzoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of new biochemical assays. It is also used as a probe to study enzyme-substrate interactions.
Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents. It is also being investigated for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, the compound may interact with other molecular targets, such as nuclear receptors and ion channels, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-(cyclopentylmethoxy)benzoic acid can be compared with other similar compounds, such as:
3-Chloro-2-methoxybenzoic acid: This compound lacks the cyclopentylmethoxy group and has different chemical and biological properties.
2-(Cyclopentylmethoxy)benzoic acid: This compound lacks the chlorine atom at the 3-position and has different reactivity and applications.
3-Chloro-2-(methoxymethyl)benzoic acid: This compound has a methoxymethyl group instead of a cyclopentylmethoxy group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H15ClO3 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
3-chloro-2-(cyclopentylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-3-6-10(13(15)16)12(11)17-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,15,16) |
InChI-Schlüssel |
QJJZDHFCZQWJNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2=C(C=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


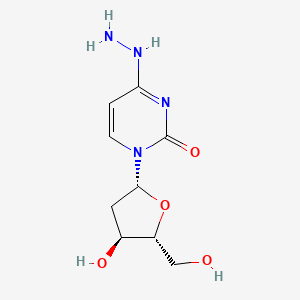
![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
